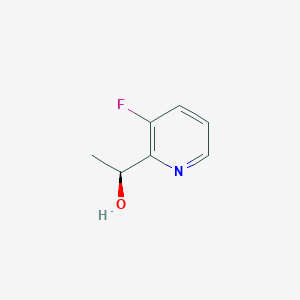
N-(2-氟苯基)丙烷-1-磺酰胺
描述
科学研究应用
Antiviral Activity
Sulfonamide derivatives have been explored for their potential as antiviral agents. For instance, indole-based sulfonamides have shown inhibitory activity against influenza A and other viruses . While specific data on N-(2-fluorophenyl)propane-1-sulfonamide is not detailed, its structural similarity to these compounds suggests it could be investigated for antiviral properties.
Antifungal Applications
Sulfonamide derivatives, such as those related to pinacolone, have been synthesized and shown to exhibit significant antifungal activity against Botrytis cinerea . This suggests that N-(2-fluorophenyl)propane-1-sulfonamide could be a candidate for developing new antifungal agents, particularly for agricultural applications.
Neuroprotective Effects
Certain sulfonamide derivatives have been synthesized to act as selective inhibitors of human carbonic anhydrase II (hCA II), which have neuroprotective effects . Given the importance of sulfonamides in neurological research, N-(2-fluorophenyl)propane-1-sulfonamide may have potential applications in the development of neuroprotective therapies.
Anticancer Research
The indole scaffold, which is a component of many sulfonamide derivatives, is found in several synthetic drug molecules with anticancer activity . Research into N-(2-fluorophenyl)propane-1-sulfonamide could uncover novel pathways or targets for cancer treatment.
Antidiabetic Activity
Indole derivatives, which share a structural relationship with sulfonamides, have shown antidiabetic activity . This opens up the possibility for N-(2-fluorophenyl)propane-1-sulfonamide to be investigated for its potential use in managing diabetes.
Antimalarial Potential
The biological activity of indole derivatives extends to antimalarial properties . As such, N-(2-fluorophenyl)propane-1-sulfonamide could be a candidate for the synthesis of new compounds in the fight against malaria.
属性
IUPAC Name |
N-(2-fluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-7-14(12,13)11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWXAXSGPQHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)propane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)


![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)



![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)



